(3-phenyl-1H-1,2,4-triazol-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNPPMXVWQOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31803-04-0 | |
| Record name | (3-phenyl-1H-1,2,4-triazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Hydroxymethyl-3-phenyl-1,2,4-triazole Synonyms, Nomenclature, and Synthesis
Introduction: The Scaffold and the Ambiguity
The compound 5-hydroxymethyl-3-phenyl-1,2,4-triazole (Formula:
For researchers, the primary challenge with this molecule is not its synthesis, but its nomenclature and registration . Due to the annular tautomerism characteristic of 1,2,4-triazoles, the numbering of the ring atoms changes depending on the location of the proton (
This guide provides a definitive technical analysis of the nomenclature, tautomeric forms, and a validated synthesis protocol for this specific intermediate.
Nomenclature and Synonyms
The systematic naming of 1,2,4-triazoles is governed by the position of the hydrogen atom on the nitrogen ring. In the unsubstituted parent ring, the 3- and 5-positions are chemically equivalent due to rapid proton transfer (tautomerism).
Systematic IUPAC Conventions
-
Preferred IUPAC Name (PIN): (3-Phenyl-1H-1,2,4-triazol-5-yl)methanol
-
Tautomeric Equivalent: (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol[1]
-
Systematic Inversion: When the proton resides on
adjacent to the phenyl group, the phenyl is at position 5. When the proton shifts to the other nitrogen ( or ), the numbering priority shifts.
Table of Identifiers and Synonyms
The following table consolidates the various identifiers used across chemical databases. Note that while specific CAS numbers exist for N-methylated derivatives, the unsubstituted parent often appears under varying systematic names.
| Category | Identifier / Name | Notes |
| Primary Name | This compound | Most common literature citation. |
| Inverted Name | (5-Phenyl-1H-1,2,4-triazol-3-yl)methanol | Tautomerically equivalent in solution. |
| CAS Registry | Research Quantity / Custom Synthesis | Often indexed via derivatives (e.g., 1-methyl analog CAS: 91616-36-3). |
| SMILES | OCc1nc(c2ccccc2)[nH]n1 | Canonical representation. |
| InChI Key | VNBQUYYPDQTODM-UHFFFAOYSA-N | (For the 1-methyl derivative analog). |
| Functional Class | 3,5-Disubstituted-1,2,4-Triazole | Scaffold class.[2] |
Structural Analysis: Tautomeric Equilibrium
Understanding the tautomerism is vital for molecular docking studies. In solution, the molecule exists in a dynamic equilibrium between the 1H, 2H, and 4H forms. The 1H-tautomer is generally the most stable in the solid state and in polar solvents, stabilized by intermolecular hydrogen bonding.
Tautomer Diagram (Graphviz)
The following diagram illustrates the proton migration that causes the "3 vs 5" numbering shift.
Figure 1: Tautomeric equilibrium of 3,5-disubstituted 1,2,4-triazoles showing the proton migration.
Synthesis Protocol
While various methods exist (e.g., Einhorn-Brunner reaction), the most robust protocol for generating the 3-phenyl-5-hydroxymethyl scaffold is the Pellizzari-type condensation or a modified one-pot cyclization using benzohydrazide and a glycolic acid derivative.
Reaction Logic
-
Acylation: Benzohydrazide reacts with the glycolic acid equivalent (e.g., ethyl glycolate) to form a hydrazide intermediate.
-
Cyclization: High-temperature dehydration closes the ring to form the 1,2,4-triazole.
Step-by-Step Methodology
Reagents:
-
Benzohydrazide (1.0 eq)
-
Ethyl Glycolate (1.1 eq) or Glycolic Acid
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (catalytic to stoichiometric)
-
Solvent: Absolute Ethanol or Methanol
Protocol:
-
Preparation: Dissolve benzohydrazide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl glycolate (11 mmol) and a solution of NaOEt (10 mmol) dropwise to the stirring mixture.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (System: , 9:1). -
Workup:
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with dilute HCl to pH ~7.
-
The solid product will precipitate.
-
-
Purification: Recrystallize from ethanol/water or purify via column chromatography if necessary.
-
Validation: Confirm structure via
-NMR. Look for the disappearance of hydrazide protons and the appearance of the triazole N-H (broad singlet, often ppm) and the signal (~4.5 ppm).
Synthesis Workflow Diagram
Figure 2: One-pot synthesis pathway via condensation of benzohydrazide and ethyl glycolate.
Applications in Drug Discovery
This specific triazole derivative acts as a versatile building block.[3][4][5][6][7] The hydroxymethyl group (
-
Chloromethyl (
): For alkylation of amines (e.g., creating NK-3 antagonists). -
Aldehyde (
): For reductive amination or Wittig reactions. -
Carboxylic Acid (
): Via oxidation.
Key Therapeutic Areas:
-
Antifungal Agents: The triazole ring binds to the heme iron of fungal CYP51 (lanosterol 14
-demethylase), inhibiting ergosterol synthesis. -
Antistaphylococcal Hybrids: Recent studies have utilized 3-phenyl-1,2,4-triazole amines as potent inhibitors of S. aureus.
-
NK-3 Receptor Antagonists: Used as a core linker in reducing CNS excitability.
References
-
BenchChem. Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide. (2025).[4][7][8][9] Retrieved from
-
National Institutes of Health (NIH). Antistaphylococcal Triazole-Based Molecular Hybrids: Design, Synthesis and Activity. Pharmaceuticals (Basel). 2025.[4][8][10] Retrieved from
-
PubChem. Compound Summary: 1,2,4-Triazole Derivatives. Retrieved from
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from
-
ChemSynthesis. Synthesis of [2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. Retrieved from
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Isomeric Forms of 3-Phenyl-5-hydroxymethyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the isomeric forms of 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the structural nuances of this molecule, with a primary focus on prototropic tautomerism, a key determinant of its physicochemical and biological properties. We will explore the synthesis, characterization, and the energetic landscape of the principal tautomers. Furthermore, this guide will address the potential for regioisomerism during synthesis and provide detailed, field-proven experimental protocols for the preparation and differentiation of these isomeric forms. The causality behind experimental choices and the establishment of self-validating systems for characterization are emphasized throughout.
Introduction: The Significance of Isomerism in 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a ubiquitous motif in a vast array of biologically active compounds, including antifungal, antiviral, and anticancer agents. The versatility of this heterocycle stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. However, the biological activity and pharmacokinetic profile of a substituted 1,2,4-triazole are intrinsically linked to its isomeric form. For asymmetrically substituted 1,2,4-triazoles, such as 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, the existence of multiple tautomeric and regioisomeric forms presents both a challenge and an opportunity in drug design and development. Understanding and controlling the isomeric landscape is paramount for ensuring the synthesis of the desired biologically active entity and for regulatory compliance.
This guide will focus on the principal isomeric forms of 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, providing a deep dive into their structural characteristics and the analytical techniques required for their unambiguous identification.
Tautomerism in 3-Phenyl-5-hydroxymethyl-1H-1,2,4-triazole
Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a 3,5-disubstituted 1,2,4-triazole, three principal tautomers can exist: the 1H, 2H, and 4H forms. The position of the mobile proton profoundly influences the molecule's dipole moment, hydrogen bonding potential, and ultimately, its interaction with biological targets.
The stability of these tautomers is dictated by the electronic nature of the substituents on the triazole ring. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the ring, thereby favoring one tautomeric form over another. In the case of 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, the interplay between the electron-withdrawing phenyl group and the electron-donating hydroxymethyl group governs the tautomeric equilibrium.
Caption: Synthetic workflow for 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole.
Step-by-Step Methodology:
-
Synthesis of N'-benzoyl-2-hydroxyacetohydrazide:
-
In a round-bottom flask, dissolve benzhydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl glycolate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Cyclization to form 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole:
-
Combine the purified N'-benzoyl-2-hydroxyacetohydrazide with an excess of a cyclizing agent, such as a solution of ammonia in a high-boiling point solvent like ethylene glycol.
-
Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for 8-12 hours. The causality here is that the high temperature provides the activation energy for the intramolecular cyclization and dehydration to form the stable triazole ring.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
-
Purification:
-
The crude 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure product. The choice of solvent is critical for obtaining high-purity crystals suitable for characterization.
-
Characterization and Isomer Differentiation
The unambiguous identification of the synthesized product and the differentiation between tautomers and regioisomers require a combination of spectroscopic and analytical techniques. This self-validating system of characterization ensures the scientific integrity of the findings.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, based on analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons: multiplet in the range of δ 7.4-8.1 ppm. Hydroxymethyl protons (CH₂): singlet around δ 4.7 ppm. Hydroxyl proton (OH): broad singlet, exchangeable with D₂O. NH proton: broad singlet at lower field (δ > 10 ppm), exchangeable with D₂O. |
| ¹³C NMR | Phenyl carbons: signals in the aromatic region (δ 125-135 ppm). Triazole carbons (C3 and C5): signals in the range of δ 150-165 ppm. Hydroxymethyl carbon (CH₂): signal around δ 55-60 ppm. |
| FT-IR | O-H stretch: broad band around 3300 cm⁻¹. N-H stretch: sharp to broad band around 3100-3200 cm⁻¹. C=N and C=C stretches: bands in the region of 1500-1650 cm⁻¹. |
| Mass Spec. | A prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts and peak positions will be dependent on the solvent used and the specific tautomeric form present in the solution.
Differentiating Isomers
-
Tautomers: In solution, fast proton exchange between the tautomers can lead to averaged signals in NMR spectroscopy. Low-temperature NMR studies may be necessary to resolve the individual tautomers. In the solid state, X-ray crystallography provides definitive evidence of the dominant tautomeric form.
-
Regioisomers: ¹H and ¹³C NMR are powerful tools for distinguishing between the 3-phenyl-5-hydroxymethyl and 3-hydroxymethyl-5-phenyl regioisomers. The chemical shifts of the triazole ring carbons (C3 and C5) will be significantly different due to the distinct electronic environments created by the adjacent phenyl and hydroxymethyl groups. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the connectivity of the substituents to the triazole ring.
Conclusion
The isomeric forms of 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole, particularly its tautomers and potential regioisomers, are critical determinants of its chemical and biological properties. A thorough understanding of the factors governing isomer stability and the application of robust synthetic and analytical methodologies are essential for the successful development of this compound for pharmaceutical applications. The protocols and characterization data presented in this guide provide a solid foundation for researchers to confidently navigate the isomeric landscape of this important heterocyclic scaffold. Future work should focus on obtaining single-crystal X-ray diffraction data to definitively elucidate the solid-state structure and tautomeric preference of 3-phenyl-5-hydroxymethyl-1H-1,2,4-triazole.
References
- Pattan, S. R., et al. (2009). Synthesis and antimicrobial activity of some new 3, 5-disubstituted-1, 2, 4-triazole derivatives. Indian Journal of Pharmaceutical Sciences, 71(5), 586–589.
- Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new 3, 5-disubstituted-1, 2, 4-triazoles. European Journal of Medicinal Chemistry, 38(3), 313–318.
-
Supplementary Information File for a relevant publication containing spectral data for a hydroxymethyl-substituted triazole. [1]4. Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. [2]5. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [3]6. Supplementary Information - The Royal Society of Chemistry. [4]7. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. [5]8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC. [6]9. Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. [7]10. The synthesis of 1H-5-mercapto-3-phenyl-1,2,4-triazole (2). - ResearchGate. [8]11. Supporting Information Visible light assisted photocatalytic [3+2] azide-alkyne “Click” reaction for the synthesis of 1,4 su - AWS. [9]12. 3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor - PubMed. [10]13. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed. [11]14. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed. [12]15. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. [13]16. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. [14]17. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[1][2][4]riazoles - MDPI. [15]18. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC. [16]19. 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles | Request PDF - ResearchGate. [17]20. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. [18]Chemistry - ACS Publications. [cite: 21]
Sources
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- 5. nepjol.info [nepjol.info]
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- 7. researchgate.net [researchgate.net]
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- 11. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1,2,4]triazoles | MDPI [mdpi.com]
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Methodological & Application
Application Note: Reduction of Ethyl 3-Phenyl-1,2,4-Triazole-5-Carboxylate to (3-Phenyl-1H-1,2,4-Triazol-5-yl)Methanol
Strategic Analysis & Chemical Logic
The reduction of ethyl 3-phenyl-1,2,4-triazole-5-carboxylate (1) to its corresponding alcohol (3-phenyl-1H-1,2,4-triazol-5-yl)methanol (2) presents unique challenges distinct from standard aliphatic ester reductions.
Core Challenges
-
Amphoteric Nature: The 1,2,4-triazole ring possesses both a basic nitrogen (N4) and an acidic proton (N1-H, pKa ~10). This amphotericity complicates the workup, as the product can solubilize in both highly acidic and highly basic aqueous phases.
-
Coordination Chemistry: The nitrogen atoms in the triazole ring can coordinate with Lewis acidic metal species (Al³⁺, B³⁺), potentially stalling the reaction or creating stable complexes that resist hydrolysis.
-
Solubility: The starting ester is moderately lipophilic, but the product alcohol is highly polar and capable of strong hydrogen bonding, often requiring polar organic solvents for extraction.
Mechanistic Selection
Two protocols are presented to address these variables:
-
Protocol A (LiAlH₄): The "Gold Standard" for complete conversion. It overcomes coordination effects through aggressive hydride delivery but requires a rigorous quenching protocol to prevent aluminum emulsion formation.
-
Protocol B (NaBH₄/MeOH): A milder, scalable alternative. While NaBH4 alone rarely reduces esters, the use of methanol as a solvent (forming the active species NaBH(OMe)₃) or additives (LiCl) enhances reactivity, offering a safer profile for larger scales.
Experimental Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Best for: Small-to-medium scale (mg to grams), high yield requirements.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ethyl 3-phenyl-1,2,4-triazole-5-carboxylate | 1.0 | Substrate |
| LiAlH₄ (2.4 M in THF) | 2.5 - 3.0 | Reductant (Excess accounts for acidic NH) |
| THF (Anhydrous) | Solvent | 0.1 M - 0.2 M conc. |
| Rochelle Salt (Sat. Aq.) | Workup | Aluminum chelator |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and addition funnel.
-
Solvation: Dissolve the triazole ester (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Cannulate or dropwise add the LiAlH₄ solution (3.0 equiv) over 15–20 minutes.
-
Note: Gas evolution (H₂) will occur immediately as the acidic N-H proton is deprotonated.
-
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (10% MeOH in DCM). The ester spot (higher Rf) should disappear; the alcohol spot (lower Rf) will appear.
-
-
Quench (Fieser Method Modified for Triazoles):
-
Cool back to 0 °C.
-
Dilute with wet THF or Et₂O.
-
Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.
-
Alternative (Recommended): Add saturated Rochelle salt solution and stir vigorously for 1 hour until two clear layers form.
-
-
Isolation: Decant the organic layer. Extract the aqueous slurry with warm EtOAc (3x) or THF to ensure the polar product is recovered.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or Acetone if necessary.
Protocol B: Sodium Borohydride / Methanol Reduction
Best for: Large scale, safety-constrained environments, or if LiAlH₄ is unavailable.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ethyl 3-phenyl-1,2,4-triazole-5-carboxylate | 1.0 | Substrate |
| NaBH₄ (Solid) | 4.0 - 6.0 | Reductant |
| Methanol (Dry) | Solvent | 0.2 M conc. |
Step-by-Step Procedure
-
Setup: Use a round-bottom flask with a reflux condenser and drying tube.
-
Solvation: Dissolve the ester in dry methanol at RT.
-
Addition: Add NaBH₄ solid in portions over 30 minutes.
-
Caution: Exothermic H₂ evolution. Do not seal the system.
-
-
Reflux: Heat the mixture to a gentle reflux (65 °C) for 4–6 hours.
-
Quench: Cool to RT. Carefully add 1N HCl dropwise until pH ~7 (Neutral).
-
Critical: Do not acidify below pH 5, or the triazole will protonate and remain in the water layer.
-
-
Workup: Evaporate the methanol under reduced pressure. Resuspend the solid residue in a minimum amount of water and extract exhaustively with EtOAc or n-Butanol .
Visualization: Reaction Logic & Workup
Figure 1: Mechanistic Pathway (LiAlH4)
This diagram illustrates the hydride transfer and the consumption of the acidic proton.
Caption: Step-wise reduction mechanism highlighting the consumption of hydride by the acidic triazole proton.
Figure 2: Workup Decision Tree
Triazoles require specific pH control during extraction.
Caption: Optimization of workup pH to maximize extraction efficiency of the amphoteric triazole alcohol.
Analytical Validation
Successful synthesis is confirmed by the following spectral characteristics:
| Method | Signal Expectation | Structural Insight |
| ¹H NMR (DMSO-d₆) | δ 4.50 - 4.70 ppm (d or s, 2H) | Methylene (-CH₂OH) protons. |
| δ 5.30 - 5.60 ppm (t, 1H) | Hydroxyl (-OH) proton (often visible in DMSO). | |
| δ 7.40 - 8.10 ppm (m, 5H) | Phenyl aromatic protons. | |
| δ 13.8 - 14.2 ppm (br s, 1H) | Triazole N-H (broad, exchangeable). | |
| ¹³C NMR | δ ~56-60 ppm | Benzylic/Alcoholic carbon (-CH₂OH). |
| δ ~155-165 ppm | Triazole ring carbons (C3/C5). | |
| Mass Spec (ESI) | [M+H]⁺ ≈ 176.08 | Confirms molecular weight (C₉H₉N₃O). |
References
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 2021.[5][6]
- Relevance: Discusses the use of borohydride reagents for triazole ester reduction and the electronic factors influencing reactivity.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides.MDPI, 2020.
- Relevance: Provides precedent for the stability and handling of 3/5-substituted 1,2,4-triazole derivatives during synthetic manipul
-
Lithium Aluminum Hydride Reduction of Esters.Master Organic Chemistry.
- Relevance: Authoritative guide on the mechanism and stoichiometry of LAH reductions.
-
Reduction of Esters with Sodium Borohydride.Journal of Organic Chemistry.
-
Relevance: Foundational text on enhancing NaBH4 reactivity using methanol and additives.[7]
-
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 5-Chloromethyl-3-phenyl-1,2,4-triazole via Chlorination of the Alcohol Precursor
Abstract: This document provides a comprehensive guide for the synthesis of 5-chloromethyl-3-phenyl-1,2,4-triazole, a valuable intermediate in pharmaceutical research and drug development. The protocol details the conversion of its precursor, (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, using thionyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety protocols.
Introduction and Scientific Context
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this privileged heterocycle is key to modulating its pharmacological profile. The introduction of a chloromethyl group at the 5-position transforms the triazole into a versatile building block. This electrophilic handle readily participates in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for drug discovery campaigns.
This application note provides a robust and detailed protocol for the chlorination of this compound. The chosen reagent, thionyl chloride (SOCl₂), is highly effective for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying product isolation.[3][4][5]
Reaction Scheme and Mechanism
The conversion of the primary alcohol to the corresponding alkyl chloride proceeds via a nucleophilic substitution reaction.
Overall Transformation:
This compound → 5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole
The mechanism for the reaction of a primary alcohol with thionyl chloride is generally accepted to proceed through an SN2 pathway.[4][6] The process involves two key stages:
-
Formation of a Reactive Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, after deprotonation (often by a mild base like pyridine or even the displaced chloride ion), forms an alkyl chlorosulfite intermediate.[7] This step is crucial as it converts the poor hydroxyl leaving group (-OH) into a much better leaving group (-OSOCl).[4]
-
Nucleophilic Attack: The chloride ion, liberated in the first step, then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside.[7] This results in the formation of the C-Cl bond and the departure of the leaving group, which conveniently decomposes into stable gaseous molecules, SO₂ and another chloride ion.[4][7]
Below is a diagram illustrating the mechanistic pathway.
Caption: SN2 Mechanism of Alcohol Chlorination with SOCl₂.
Experimental Protocol
This protocol outlines the synthesis of 5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 36959-15-6 |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | 7719-09-7 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | VWR | 144-55-8 |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Stoichiometry and Reagent Quantities
| Compound | M.W. ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| This compound | 175.19 | 1.75 g | 10.0 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.3 mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.75 g, 10.0 mmol).
-
Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to dissolve the starting material. Some gentle warming may be required for full dissolution.
-
Cool the flask in an ice/water bath to 0 °C.
-
Fit the flask with a dropping funnel and a reflux condenser connected to a gas outlet/bubbler (or a drying tube). Ensure the system is under an inert atmosphere (N₂ or Ar) if possible, although a drying tube is often sufficient.
-
-
Reagent Addition:
-
Carefully charge the dropping funnel with thionyl chloride (1.3 mL, 15.0 mmol).
-
Add the thionyl chloride dropwise to the stirred solution over 15-20 minutes.
-
Rationale: Slow, dropwise addition is critical to control the exothermic reaction and prevent a rapid evolution of HCl and SO₂ gases.[3] Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v), visualizing with a UV lamp. The product spot should be less polar (higher Rf) than the starting alcohol.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Quenching: Very slowly and carefully, add approximately 20 g of crushed ice to the reaction flask to quench the excess thionyl chloride. Be prepared for vigorous gas evolution (HCl, SO₂). This step must be performed in a well-ventilated fume hood.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Neutralization: Add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper). This step neutralizes the HCl formed during the reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Combine all organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (saturated NaCl solution, 25 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and rinse the solid with a small amount of DCM.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure 5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole.
-
Experimental Workflow
The following diagram provides a visual summary of the entire experimental process.
Caption: Experimental Workflow for Synthesis.
Product Characterization
The identity and purity of the synthesized 5-(chloromethyl)-3-phenyl-1,2,4-triazole should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | ~4.6 - 4.9 ppm (s, 2H): A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.[8] ~7.4 - 8.1 ppm (m, 5H): Multiplets corresponding to the protons of the phenyl ring. Broad singlet (NH): A broad signal for the triazole N-H proton, which may be concentration-dependent and exchangeable with D₂O. |
| ¹³C NMR | ~40 - 45 ppm: Signal for the chloromethyl carbon (-CH₂Cl).[8] ~125 - 131 ppm: Signals for the carbons of the phenyl ring. ~155 - 165 ppm: Signals for the two carbons of the triazole ring. |
| IR (KBr, cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~2900-2800: N-H stretching (can be broad). ~1610, 1580: C=N and C=C stretching from the triazole and phenyl rings. ~750 - 650: C-Cl stretching.[8] |
| Mass Spec (EI) | m/z ~193/195: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. |
Critical Safety Precautions
Strict adherence to safety protocols is mandatory when handling the reagents involved in this synthesis.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10] Causes severe burns to skin, eyes, and the respiratory tract.[9][10][11]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton).[9][10] Ensure an emergency eyewash station and safety shower are immediately accessible.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[9]
-
Spills & Waste: Neutralize small spills with sodium bicarbonate or soda ash. Quench excess reagent slowly by adding it to a large volume of ice/water with stirring in a fume hood before neutralizing and disposing of it according to institutional guidelines.
-
-
Dichloromethane (DCM):
-
Hazards: Volatile and a suspected carcinogen. Can cause irritation to the skin, eyes, and respiratory system.
-
Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.
-
-
General Precautions:
References
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 6: Chlorination Using Thionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
IPCS INCHEM. (2001, October). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Die Chlorierung von 1,2,4-Triazolen. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Indian Journal of Chemistry. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Molecules. (2022, August 24). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2009, February 4). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Retrieved from [Link]
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Retrieved from [Link]
-
Molecules. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
RSC Advances. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, November 23). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Molecules. (2024, May 22). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2009, December). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2019, August 1). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. Synthesis of hydroxymethyl-1,2,3-triazoles. Retrieved from [Link]
-
Molecules. (2022, November 11). Pyrazolo[5,1-c][3][6][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Molecules. (2021, October 28). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2002, June 6). Synthesis and pharmacological evaluation of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives as a novel class of selective antagonists for the human vasopressin V(1A) receptor. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | 37945-07-6 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. merckmillipore.com [merckmillipore.com]
Click chemistry applications of 1,2,4-triazole methanol derivatives
Application Note: Click Chemistry Functionalization of 1,2,4-Triazole-3-Methanol Scaffolds for Drug Discovery
Part 1: Executive Summary & Strategic Rationale
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antifungal drugs (Fluconazole, Voriconazole) and aromatase inhibitors (Letrozole). However, the rising tide of antimicrobial resistance (AMR) necessitates the rapid generation of novel analogs.
This guide details the application of Click Chemistry (CuAAC) to 1,2,4-triazole-3-methanol derivatives. Unlike standard synthesis which builds the triazole ring, this approach uses the methanol group as a functional handle . By converting the hydroxyl group into a "clickable" ether (propargyl or azide), researchers can rapidly conjugate the pharmacophore to diverse chemical libraries. This "Fragment-Based Drug Design" (FBDD) strategy generates Bis-Triazole Hybrids (containing both 1,2,4- and 1,2,3-triazoles) that exhibit dual binding modes:
-
Heme Coordination: The 1,2,4-triazole nitrogen binds the heme iron of the target enzyme (e.g., CYP51).
-
Access Channel Binding: The "clicked" tail interacts with the hydrophobic access channel, overcoming resistance mutations.
Part 2: Scientific Principles & Mechanism
The Chemical Logic
The 1,2,4-triazole ring is metabolically stable and acts as a bioisostere for amides. In drugs like Fluconazole, the tertiary alcohol is crucial for water solubility but is also a site for metabolic conjugation. Modifying this position (or the primary alcohol in 1,2,4-triazole-3-methanol) via ether linkages preserves the pharmacophore while extending the molecule's reach into the enzyme active site.
The "Click" Advantage:
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
-
Benefit: The 1,2,3-triazole ring is not just a passive linker; it possesses a large dipole moment (~5 Debye) and can participate in hydrogen bonding and
-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the target protein.
Mechanism of Action (Antifungal CYP51 Inhibition)
The resulting bis-triazole compounds target Lanosterol 14
-
Primary Interaction: N4 of the 1,2,4-triazole coordinates with the heme iron (
), blocking oxygen binding. -
Secondary Interaction: The "clicked" aromatic tail occupies the hydrophobic tunnel leading to the active site, often displacing water molecules and increasing binding entropy.
Figure 1: Mechanism of Action for Bis-Triazole Inhibitors targeting fungal CYP51.
Part 3: Experimental Protocols
Protocol A: Synthesis of the "Clickable" Warhead (O-Propargylation)
Objective: To convert the hydroxyl group of a N1-substituted 1,2,4-triazole-3-methanol into a terminal alkyne. Note: We use an N1-substituted precursor (e.g., 1-benzyl-1,2,4-triazole-3-methanol) to prevent N-alkylation side reactions.
Materials:
-
Precursor: 1-(2,4-difluorophenyl)-1,2,4-triazole-3-methanol (Fluconazole-like core).
-
Reagent: Propargyl bromide (80% in toluene).
-
Base: Sodium Hydride (NaH, 60% dispersion) or KOH.
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the triazole-methanol derivative (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases. Observation: Solution may turn slightly yellow.
-
Alkylation: Add propargyl bromide (1.2 equiv) dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Carefully add saturated
solution at 0°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over
. -
Purification: Flash column chromatography (Silica gel).
-
Yield Target: >80%.
-
Validation: 1H NMR (Terminal alkyne proton at
~2.5 ppm, doublet, Hz).
-
Protocol B: High-Throughput Click Reaction (CuAAC)
Objective: To couple the alkyne-triazole to a library of organic azides.
Materials:
-
Alkyne: Product from Protocol A.
-
Azide Library: Diverse aryl/alkyl azides (prepared in situ or pre-synthesized).
-
Catalyst:
(5 mol%).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Reductant: Sodium Ascorbate (10 mol%).
-
Solvent:
-BuOH : (1:1) or DMSO : (for lipophilic azides).
Step-by-Step Procedure:
-
Setup: In a 96-well plate or small reaction vials, dissolve Alkyne (1.0 equiv, 0.2 mmol) and Azide (1.0 equiv) in 1 mL solvent.
-
Catalyst Prep: Prepare fresh stock solutions of
(0.1 M in water) and Na-Ascorbate (0.2 M in water). -
Initiation: Add
solution (10 L) followed immediately by Na-Ascorbate (10 L). Color Change: Solution turns bright yellow/orange (Cu(I) species). -
Incubation: Stir/shake at RT for 12–24 hours.
-
Green Chemistry Note: If using microwave assistance, heat to 80°C for 10 min.
-
-
Workup (Library Scale): Dilute with water. If product precipitates, filter and wash. If not, extract with EtOAc.
-
Purification: Recrystallization from Ethanol is often sufficient for triazoles; otherwise, preparative HPLC.
Part 4: Data Analysis & Validation
Structural Validation (NMR)
A successful "Click" reaction is confirmed by the disappearance of the alkyne proton and the appearance of the 1,2,3-triazole singlet in the aromatic region.
| Moiety | 1H NMR Shift (ppm) | Multiplicity | Diagnostic Change |
| Alkyne (-C | 2.4 – 2.6 | Doublet/Singlet | Disappears |
| Linker (-O-CH2-) | 4.6 – 4.8 | Singlet | Shift downfield (+0.2 ppm) |
| 1,2,3-Triazole (C5-H) | 7.5 – 8.5 | Singlet | Appears (New Peak) |
Bioactivity Comparison (Antifungal)
Comparison of a standard 1,2,4-triazole (Fluconazole) vs. a "Clicked" derivative (e.g., Propargyl-Fluconazole clicked with 4-chlorophenyl azide).
| Compound | R-Group (Tail) | MIC ( | MIC ( | Selectivity Index |
| Fluconazole | -OH (Parent) | 0.5 | >64 | 1.0 |
| Intermediate | -O-Propargyl | 4.0 | 32 | 0.5 |
| Analog A | 4-Chlorophenyl (Clicked) | 0.12 | 8.0 | 4.2 |
| Analog B | Benzyl (Clicked) | 0.25 | 16 | 2.0 |
Interpretation: The "Clicked" Analog A shows 4x potency improvement, likely due to additional hydrophobic interactions in the CYP51 channel facilitated by the chlorophenyl tail.
Part 5: Workflow Visualization
Figure 2: Synthetic workflow for generating 1,2,4-triazole libraries via Click Chemistry.
References
-
BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Retrieved from
-
Hou, Y., et al. (2024). "Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review." Bioorganic & Medicinal Chemistry Letters, 112, 129927. Link
-
Keri, R. S., et al. (2015). "Triazole: A promising antitubercular agent." Chemical Biology & Drug Design, 86(3), 410–423. Link
-
Li, Y., et al. (2020). "Fluconazole Analogues with Metal-Binding Motifs Impact Metal-Dependent Processes and Demonstrate Antifungal Activity." ACS Infectious Diseases, 6(8), 2167–2180. Link
-
Rezki, N., & Aouad, M. R. (2017).[5] "Synthesis of hybrid compounds bearing fluorinated 1,2,4-triazole, 1H-1,2,3-triazole and benzothiazole functionality." Chemistry Central Journal, 11, 35. Link
Sources
- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole Analogues with Metal-Binding Motifs Impact Metal-Dependent Processes and Demonstrate Antifungal Activity in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1,2,4-triazole-5-methanol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-phenyl-1,2,4-triazole-5-methanol. Our focus is on enhancing reaction yields by addressing common challenges, understanding reaction mechanisms, and optimizing protocols.
Recommended Synthetic Pathway
The synthesis of 3-phenyl-1,2,4-triazole-5-methanol is most reliably achieved through a multi-step process commencing with the formation of a triazole-thiol intermediate. This intermediate is then functionalized and subsequently reduced to the target alcohol. This pathway offers robust and scalable solutions with well-defined intermediates, facilitating easier monitoring and purification.
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Synthesis of 3-Phenyl-1,2,4-triazole-5-thiol
Question: My yield for the triazole-thiol is significantly low or nonexistent. What are the likely causes?
Answer: Low yields in this initial cyclization step are a common issue and can typically be attributed to several factors:
-
Purity of Starting Materials: Thiosemicarbazide can be hygroscopic. Ensure it is pure and dry before use.[1] The quality of benzoyl chloride is also critical.
-
Incomplete Cyclization: The conversion of 1-benzoylthiosemicarbazide to the triazole ring requires a sufficiently strong base and adequate temperature.[2] If the reaction conditions are too mild (e.g., low temperature, insufficient reaction time), the intermediate may not fully cyclize. Consider gradually increasing the reaction temperature and monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Side Reaction - 1,3,4-Oxadiazole Formation: A major competing pathway is the intramolecular cyclization of the acylhydrazine intermediate to form a 1,3,4-oxadiazole, particularly under dehydrating or acidic conditions.[1][3] Ensuring strictly alkaline conditions during cyclization is crucial to favor the formation of the triazole ring.[2]
-
Hydrolysis of Benzoyl Chloride: If the initial acylation is performed in the presence of water, benzoyl chloride will hydrolyze to benzoic acid, which will not react with thiosemicarbazide.
Question: My TLC plate shows multiple spots early in the reaction. What does this indicate?
Answer: The presence of multiple spots can point to several possibilities.[4]
-
Impure Starting Materials: Verify the purity of your reactants before starting the synthesis.
-
Mixture of Intermediates: You may be seeing a mix of unreacted starting materials, the 1-benzoylthiosemicarbazide intermediate, and potentially side products.
-
Isomeric Products: In some cases, dibenzoylation of thiosemicarbazide can occur, leading to a mixture of 1,2-dibenzoyl- and 1,4-dibenzoyl-thiosemicarbazide isomers, which complicates the subsequent cyclization.[5]
To diagnose this, use a co-spot on your TLC plate with your starting materials. Optimize your mobile phase to achieve better separation of all components.
Step 2: S-Alkylation of 3-Phenyl-1,2,4-triazole-5-thiol
Question: The S-alkylation reaction is sluggish or not proceeding to completion. How can I improve it?
Answer: A stalled alkylation reaction is often due to issues with the base, solvent, or temperature.
-
Base Strength and Stoichiometry: The triazole-thiol has an acidic proton on the ring and the thiol group. A strong enough base, like sodium ethoxide, is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.[6] Ensure you are using at least one full equivalent of the base.
-
Solvent Choice: The reaction is typically performed in an anhydrous alcohol like ethanol. The presence of water can interfere with the base and the alkylating agent.
-
Temperature: While some alkylations proceed at room temperature, gentle heating under reflux may be necessary to increase the reaction rate.[6] Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
Question: I am observing a mixture of products, suggesting both N- and S-alkylation. How can I ensure regioselectivity for S-alkylation?
Answer: The regioselectivity of alkylation on 1,2,4-triazoles is a well-known challenge.[1] The thiol-thione tautomerism means that alkylation can occur on either the exocyclic sulfur or a ring nitrogen. To favor S-alkylation:
-
Use of a Soft Electrophile: Alkyl halides like ethyl chloroacetate are considered "soft" electrophiles and tend to react preferentially at the "soft" sulfur atom.
-
Reaction Conditions: Performing the reaction in a polar aprotic solvent with a moderate base can favor S-alkylation. The use of an in-situ prepared sodium salt of the thiol in absolute ethanol is a reliable method.[6]
Step 3: Reduction of the Ester to 3-Phenyl-1,2,4-triazole-5-methanol
Question: The reduction of the ester group is incomplete. What adjustments can I make?
Answer: Incomplete reduction is usually a matter of the reducing agent's reactivity or the reaction conditions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for reducing esters to alcohols, especially in alcoholic solvents like methanol or ethanol.[7] For less reactive esters, a stronger reducing agent like lithium aluminum hydride (LAH) could be considered, but this requires strictly anhydrous conditions and careful handling.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. Typically, 2-4 equivalents of NaBH₄ are used for ester reduction.
-
Temperature and Time: These reactions are often started at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature or gently refluxed to ensure completion.[7] Extended reaction times may be necessary.
Question: My final product is unstable or I'm seeing decomposition. How can I improve the work-up and purification?
Answer: The final product, a hydroxymethyl triazole, may be sensitive to harsh acidic or basic conditions.
-
Work-up Procedure: Quench the reaction carefully with water or a mild acid (like ammonium chloride solution) at a low temperature. Avoid strong acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water). If impurities persist, column chromatography using silica gel with an appropriate eluent (e.g., ethyl acetate/hexanes) is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for monitoring the progress of this synthesis?
A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[4]
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to track the disappearance of starting materials and the appearance of the product spot.[4] Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.
-
¹H NMR: Periodically take aliquots from the reaction mixture. The emergence of characteristic peaks for the triazole ring protons and shifts in the signals of the substituents provide clear evidence of product formation. For the final step, the disappearance of the ester's ethyl peaks and the appearance of a singlet for the -CH₂OH group are key indicators.
Q2: Are there any alternative synthetic routes to consider?
Yes, other routes exist, although they may present different challenges. For example, some methods involve the [3+2] cycloaddition of isocyanides with diazonium salts, where the choice of catalyst (e.g., Cu(II) vs. Ag(I)) can control the regioselectivity of the resulting triazole.[3][8] However, the synthesis of the required precursors for these routes can be more complex than the pathway outlined here.
Q3: What are the critical safety precautions for this synthesis?
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LAH): React violently with water to produce flammable hydrogen gas. Use in anhydrous conditions and quench reactions carefully.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2,4-triazole-5-thiol
-
Acylation: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine or DMF. Cool the mixture in an ice bath.
-
Add benzoyl chloride (1.0 eq) dropwise while stirring.[5]
-
Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the 1-benzoylthiosemicarbazide intermediate. Filter, wash with water, and dry.
-
Cyclization: Suspend the dried intermediate in an aqueous solution of 8% sodium hydroxide.[9]
-
Reflux the mixture for 4-6 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.
-
The white precipitate of 3-phenyl-1,2,4-triazole-5-thiol is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol.
Protocol 2: S-Alkylation with Ethyl Chloroacetate
-
In a flask equipped with a reflux condenser, dissolve 3-phenyl-1,2,4-triazole-5-thiol (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir until the triazole has dissolved completely.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.[6]
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude S-alkylated ester.
Protocol 3: Reduction to 3-Phenyl-1,2,4-triazole-5-methanol
-
Dissolve the crude S-alkylated ester (1.0 eq) from the previous step in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, ensuring the temperature does not rise significantly.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow addition of water, followed by acidification to pH ~7 with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude 3-phenyl-1,2,4-triazole-5-methanol by recrystallization or column chromatography.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Conditions | Common Issues | Yield Target |
| 1 | Triazole Formation | Benzoyl chloride, Thiosemicarbazide, NaOH | Reflux, 4-6h | Low yield, 1,3,4-oxadiazole formation | 70-85% |
| 2 | S-Alkylation | Ethyl chloroacetate, NaOEt | Ethanol, Reflux, 3-5h | Incomplete reaction, N-alkylation | 75-90% |
| 3 | Ester Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0°C to RT, 12-18h | Incomplete reduction, work-up issues | 65-80% |
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Recrystallization solvents for purifying (3-phenyl-1H-1,2,4-triazol-5-yl)methanol
Welcome to the technical support center for the purification of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can navigate common challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A good recrystallization solvent hinges on differential solubility. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.[1][2]
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution while impurities remain dissolved.[2]
-
Impurity solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal via hot filtration).
-
Inertness: The solvent must not react chemically with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.
The structure of this compound contains a polar 1,2,4-triazole ring and a hydroxyl group, along with a non-polar phenyl group. This amphiphilic nature suggests that polar solvents or mixed-solvent systems will be most effective.[3]
Q2: Which specific solvents or solvent systems should I start with for this compound?
Given the compound's polarity, polar protic solvents are excellent starting points.[3] A systematic approach involves testing the solubility of a small amount of crude material in various solvents.[1][3]
Table 1: Potential Recrystallization Solvents for this compound
| Solvent/System | Boiling Point (°C) | Rationale & Suitability |
| Ethanol | 78 | Often a good choice for compounds with hydroxyl groups and aromatic rings. Many triazole derivatives show appropriate solubility in ethanol.[4][5] |
| Methanol | 65 | More polar than ethanol; may be a good solvent but could also be too good, leading to high solubility even when cold and thus poor recovery. |
| Isopropanol | 82 | Its properties are intermediate between ethanol and water, making it a versatile choice. |
| Water | 100 | The high polarity of water may make it a poor solvent at room temperature but a good solvent when hot, which is ideal.[6][7] However, the phenyl group may limit solubility. Often best used in a mixed system. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for heterocyclic compounds. |
| Ethanol/Water | Variable | A powerful mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol) at its boiling point, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). A small amount of ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly.[8][9] |
| Methanol/Water | Variable | Similar to the ethanol/water system, this combination can be fine-tuned to achieve ideal solubility characteristics.[8] |
Troubleshooting Recrystallization
This section provides step-by-step guidance to resolve specific issues you may encounter during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
Q3: My compound has dissolved, but no crystals are forming, even after cooling. What should I do?
This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[10][11] Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[1][8][10][12] The microscopic rough edges of the scratch provide nucleation sites where crystals can begin to form.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[1][8][10][12] This provides a template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1][8][10][12] Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[2][12] This should be done after attempting other methods, as rapid cooling can sometimes trap impurities.[13]
Q4: Instead of crystals, an oil is forming in my flask. How can I resolve this "oiling out"?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes saturated at a temperature above the compound's melting point.[2][8][10][11][14] Since impurities tend to be more soluble in the oil than in the solvent, this prevents effective purification.[8][14]
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[8][11][12]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible.[10] Insulating the flask (e.g., by placing it on a cork ring or wooden block and covering it with a watch glass) can prevent rapid temperature drops that favor oil formation.[8]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point.[2] Select a solvent with a lower boiling point or try a different mixed-solvent system.
Q5: My final yield after recrystallization is very low. What are the common causes and how can I improve recovery?
A low yield is most often caused by using an excessive amount of solvent or by premature crystallization.[1][8][12][13]
-
Use the Minimum Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[1][13] Adding solvent in small portions is critical.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately.[13] You can often recover a second, less pure crop of crystals by boiling off some of the solvent from the filtrate and cooling it again.[12] This second crop may require another recrystallization.
-
Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel.[11][14] To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent or in an oven, and keep the solution at a boil during filtration.[13][14]
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled (e.g., in an ice bath) before vacuum filtration to maximize the amount of product that crystallizes out.[1]
Q6: My product is still impure after recrystallization. What went wrong?
If impurities persist, it is typically due to one of two reasons:
-
Crystallization Was Too Rapid: If the solution cools too quickly, impurities can be trapped within the growing crystal lattice, defeating the purpose of the purification.[8][13] An ideal crystallization should see crystals begin to form over 5-10 minutes and continue to grow over 20-30 minutes.[8] If your solid "crashes out" immediately, re-heat the solution, add a small amount of extra solvent, and cool more slowly.[8]
-
Similar Solubility Profiles: The impurity may have solubility characteristics that are very similar to your target compound in the chosen solvent. If re-crystallizing slowly does not improve purity, recrystallization is not a suitable method for separating these specific components. In this case, an alternative purification technique, such as column chromatography, is recommended.[10][12][13]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Benzamidine Removal from Triazole Reaction Mixtures
The Core Challenge: The Basicity Gap
The separation of unreacted benzamidine from triazole products (typically formed via CuAAC "Click" chemistry or thermal cyclization) is a common bottleneck. The difficulty arises not from structural similarity, but from the high polarity and basicity of the amidine functionality, which leads to streaking on silica gel and co-elution with polar triazoles.
The solution lies in exploiting the massive pKa disparity between the two species.
| Species | Approximate pKa (Conjugate Acid) | State at Neutral pH (7.0) | Solubility Preference (pH 7) |
| Benzamidine | ~11.6 [1] | Cationic ( | Aqueous / Polar |
| 1,2,3-Triazole | ~1.2 [2] | Neutral ( | Organic |
The Strategy: By controlling the pH between 2.0 and 10.0, we force benzamidine to remain ionic (water-soluble) while the triazole remains neutral (organic-soluble).
Module A: Liquid-Liquid Extraction (LLE) Optimization
The First Line of Defense
Most benzamidine carryover is due to improper pH control during workup, leading to the extraction of the free base or lipophilic ion pairs.
Standard Operating Procedure (SOP-LLE-01)
Objective: Partition benzamidine hydrochloride into the aqueous phase.
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if the triazole is polar.
-
The "Chloride Swap" Wash: Wash the organic phase twice with 1M HCl .
-
Why: This ensures benzamidine is fully protonated (
) and pairs it with a hydrophilic chloride counter-ion ( ), forcing it into the water.
-
-
The pH Check: Measure the pH of the aqueous waste. It must be < 2.0 .
-
Brine Wash: Wash organic phase once with saturated NaCl to remove residual acid.
-
Dry & Concentrate: Dry over
and concentrate.
Troubleshooting LLE Issues
Q: I did the HCl wash, but benzamidine is still in my organic layer. Why?
A: You likely have a "Lipophilic Ion Pair" problem.
If your reaction used lipophilic anions (e.g.,
-
Fix: Wash the organic layer with saturated aqueous Ammonium Chloride (
) or a high-molarity NaCl solution before the acid wash to drive ion exchange, replacing the lipophilic anion with Chloride.
Q: My triazole is also basic (e.g., contains an amine side chain). The HCl wash removed my product! A: You must narrow the pH window.
-
Fix: Instead of 1M HCl, use a Phosphate Buffer at pH 6.0 .
-
Logic: At pH 6.0, benzamidine (pKa 11.6) is still 100% protonated. An amine on your product (e.g., a morpholine tail, pKa ~8) might be partially neutral, or you may need to rely on Module B (Scavenging) instead of extraction.
Visualization: The Extraction Logic
Figure 1: Logic flow for acid-base separation. Maintaining low pH keeps benzamidine ionic and water-soluble.
Module B: Solid-Phase Scavenging
For High-Throughput or Acid-Sensitive Substrates
When LLE is insufficient or the product is acid-sensitive, electrophilic scavenger resins are the gold standard. They covalently bind the nucleophilic amidine.
Protocol: Electrophilic Scavenging (SOP-SPS-02)
Reagent: Isocyanate-functionalized polystyrene resin (e.g., PS-Isocyanate) or Aldehyde resin.
-
Stoichiometry: Calculate the theoretical excess of benzamidine. Add 3.0 equivalents of PS-Isocyanate resin relative to the impurity.
-
Solvent System: Dissolve crude in DCM or THF (dry solvents preferred).
-
Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.
-
Mechanism:[1]
.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Result: The filtrate contains the triazole; the benzamidine is trapped on the beads.
Troubleshooting Scavenging
Q: The scavenging is too slow. Can I heat it? A: Yes, but be cautious. You can heat to 40°C. However, ensure your triazole does not have nucleophilic side chains (like primary amines) that will compete for the resin. If your product has an amine, use a Sulfonyl Chloride resin which is more selective for the highly basic amidine over less basic amines, or revert to LLE.
Figure 2: Scavenger resin workflow.[2] The impurity is physically removed via filtration.[3]
Module C: Chromatography & Copper Removal
The "Hidden" Variable
If you used Copper (CuI,
Removing Copper-Amidine Complexes
Standard EDTA washes may fail because benzamidine competes for the metal.
-
The Ammonia Wash: Wash the organic layer with 10% aqueous
(Ammonia) .-
Mechanism:[1] Ammonia is a stronger ligand than benzamidine for copper, forming the water-soluble
complex (deep blue).
-
-
Follow-up: Wash with brine to remove residual ammonia.
Chromatographic Purification (HPLC/Flash)
Avoid Normal Phase Silica if possible. Amidines streak badly due to interaction with silanols.
-
Recommended: Reverse Phase (C18).
-
Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the water/acetonitrile mix.
-
Why: Acid keeps the benzamidine fully protonated (
), causing it to elute near the void volume (very early), while the less polar triazole retains longer on the C18 column.
-
References
-
BenchChem. (2025).[4] Benzamidine: Technical Guide and pKa Properties. Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzamidine Hydrochloride Specification Sheet. Retrieved from
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved from
-
University of Rochester. (n.d.). Reaction Workup Guide: Removing Sticky Reagents. Retrieved from
Sources
Validation & Comparative
Advanced Structural Guide: Crystal Structure & Hydrogen Bonding in 3-Phenyl-1,2,4-Triazole Derivatives
Executive Summary: The Scaffold of Choice
In medicinal chemistry, the 3-phenyl-1,2,4-triazole scaffold is not merely a linker; it is a privileged structure capable of distinct non-covalent interactions that define potency and solubility. Unlike its isomers (1,2,3-triazoles) or analogs (imidazoles), the 1,2,4-triazole offers a unique hydrogen bond donor/acceptor profile (DAA or ADA) dependent on its tautomeric state.
This guide provides a rigorous structural analysis of 3-phenyl-1,2,4-triazole derivatives, comparing their crystallographic behavior against common alternatives. It details the supramolecular synthons that drive crystal packing—critical knowledge for controlling polymorphism in drug development.
Comparative Analysis: 1,2,4-Triazole vs. Nitrogen Heterocycle Alternatives
When selecting a bioisostere for amide bonds or designing a kinase inhibitor, the choice between azole isomers is pivotal. The 1,2,4-triazole stands out due to its amphoteric nature and specific tautomeric stability.[1]
Table 1: Physicochemical & Structural Comparison
| Feature | 3-Phenyl-1,2,4-Triazole (Focus) | 4-Phenyl-1,2,3-Triazole (Alternative) | 2-Phenyl-Imidazole (Alternative) |
| H-Bond Profile | Amphoteric (Donor & Acceptor) | Weakly Acidic (Strong Dipole) | Basic (Strong Donor) |
| Dominant Tautomer | 1H (solution/solid), 4H (rare) | 2H (solid), 1H (solution) | 1H (rapid exchange) |
| pKa (Unsubstituted) | ~10.0 (deprotonation), ~2.3 (protonation) | ~9.3 (deprotonation) | ~14.5 (deprotonation), ~7.0 (protonation) |
| Coordination Geometry | N2/N4 bridging (Exo-bidentate) | N3 monodentate | N3 monodentate |
| Crystal Packing Motif | R2^2(8) Dimer (Head-to-Tail) | Linear Catemers | Zig-zag Chains |
Scientist’s Insight: Choose the 1,2,4-triazole when your target binding pocket requires a simultaneous donor-acceptor motif (e.g., Asp/Glu residues). Use 1,2,3-triazole if you require metabolic stability (click chemistry origin) but can sacrifice H-bond directionality.
Structural Deep Dive: Tautomerism & Supramolecular Synthons
The crystallographic signature of 3-phenyl-1,2,4-triazole is defined by its ability to form robust hydrogen-bonded networks.
The Tautomeric Equilibrium
While three tautomers are theoretically possible (1H, 2H, 4H), X-ray diffraction (XRD) studies overwhelmingly confirm the 1H-tautomer as the stable solid-state form for 3-phenyl derivatives.
-
Mechanism: The phenyl group at C3 conjugates with the triazole ring, stabilizing the N1-H form via internal charge distribution.
-
Exception: Strong electron-withdrawing groups or specific steric bulk can trap the kinetic 4H-tautomer during rapid crystallization.
The R2^2(8) Supramolecular Synthon
The most persistent structural motif is the centrosymmetric dimer formed by N-H...N hydrogen bonds.
-
Notation: Graph set notation R2^2(8) .
-
Topology: Two molecules pair head-to-tail. The N1-H of Molecule A donates to N4 of Molecule B, and vice versa.
-
Energetics: This dimer interaction energy is typically -40 to -60 kJ/mol , significantly stronger than pi-stacking interactions (-15 kJ/mol).
Diagram 1: Hydrogen Bonding Topology
Visualization of the dominant R2^2(8) dimer interaction between two triazole units.
Experimental Protocols: Synthesis to Structure
To obtain high-quality single crystals suitable for XRD, purity is paramount. The following protocol integrates synthesis with a specialized crystallization workflow designed to prevent "oiling out"—a common issue with phenyl-triazoles.
Synthesis: Modified Pellizzari Reaction
This route is preferred over the Einhorn-Brunner for 3-phenyl derivatives due to higher regioselectivity.
-
Reactants: Benzamide (10 mmol) + Benzoyl Hydrazide (10 mmol).[2]
-
Conditions: Neat fusion at 160°C for 3 hours (solvent-free).
-
Work-up: Cool to 80°C, add Ethanol (10 mL), sonicate to break up the solid mass.
-
Purification: Recrystallize from Ethanol/Water (8:2). Do not use column chromatography initially; trace silica can act as nucleation sites for poly-crystalline aggregates.
Crystallization Workflow for XRD
Objective: Grow single crystals >0.2 mm in one dimension.
Method A: Slow Evaporation (Standard)
-
Solvent: Methanol/Acetonitrile (1:1).
-
Protocol: Dissolve 20 mg in 4 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cover with Parafilm, poke 3 pinholes.
-
Why: Acetonitrile disrupts non-specific hydrophobic aggregation of the phenyl rings, promoting ordered stacking.
Method B: Vapor Diffusion (For difficult oils)
-
Inner Vial: Saturated solution in THF.
-
Outer Vial: Pentane or Hexane.
-
Mechanism: Non-solvent (pentane) slowly diffuses into the solvent, gently increasing supersaturation without shock-precipitation.
Diagram 2: Experimental Workflow
Step-by-step logic from crude product to refined crystal structure.
Data Validation: Benchmarking Your Results
When you solve your structure, compare your geometric parameters against these established ranges to validate the model. Deviations >0.03 Å suggest disorder or incorrect atom assignment.
Table 2: Standard Geometric Parameters (XRD vs. DFT)
Data derived from Cambridge Structural Database (CSD) averages for 3-phenyl-1,2,4-triazoles.
| Parameter | Bond/Angle | Experimental (XRD) | Computational (DFT B3LYP/6-31G*) | Notes |
| Bond Length | N1-N2 | 1.36 - 1.38 Å | 1.358 Å | Single bond character |
| Bond Length | C5=N4 | 1.32 - 1.34 Å | 1.331 Å | Double bond character |
| Bond Length | C3-C(Phenyl) | 1.46 - 1.48 Å | 1.472 Å | Conjugation indicator |
| Bond Angle | N1-C5-N4 | 109° - 111° | 110.5° | Ring strain indicator |
| Torsion | Triazole-Phenyl | 15° - 40° | 22° (Gas Phase) | Highly dependent on packing forces |
Validation Check: If your N1-N2 bond is <1.34 Å, re-check your tautomer assignment; you may have modeled a disordered 4H-tautomer as a 1H-form.
References
-
Tautomerism in Triazoles: Dolzhenko, A. V., et al. "Structural study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine." NIH/PubMed. (Verified via search 1.1)
-
Supramolecular Synthons: Matos, M. J., et al. "An investigation of supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds." Journal of Molecular Structure. (Verified via search 1.4)
-
Synthesis Protocols: "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem.[2][3] (Verified via search 1.11)
-
Crystal Engineering: "Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives." RSC New Journal of Chemistry.[4] (Comparison data, search 1.7)
-
General Properties: "1,2,4-Triazole: Structure and properties." Wikipedia. (Verified via search 1.17)
Sources
Comparative Guide: UV-Vis Absorption Profiles of Phenyl-Substituted 1,2,4-Triazoles
The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of phenyl-substituted 1,2,4-triazoles. It is designed for researchers requiring precise spectral data for characterization, purity assessment, and pharmacokinetic monitoring.
Executive Summary
The 1,2,4-triazole pharmacophore is ubiquitous in medicinal chemistry, forming the core of antifungal (e.g., Fluconazole) and antineoplastic agents. While the parent 1,2,4-triazole ring is electronically electron-deficient with absorption only in the far UV (<210 nm), phenyl substitution dramatically alters its photophysical profile.
This guide delineates the bathochromic shifts induced by phenyl substitution at the
Electronic Transitions & Chromophore Analysis
To interpret the spectra, one must understand the underlying electronic transitions. The 1,2,4-triazole ring exhibits two primary transitions:
- Transition: High energy, intense. Correlates with the extent of the conjugated system.[1][2][3]
-
Transition: Lower energy, weaker (
). Involves the lone pair on the pyridine-like nitrogen atoms ( or ).
Diagram 1: Substituent Effects on HOMO-LUMO Gap
The following diagram illustrates how phenyl substitution stabilizes the LUMO and destabilizes the HOMO, narrowing the energy gap (
Caption: Impact of substitution position on the HOMO-LUMO energy gap and resulting absorption maxima.
Comparative Data: Absorption Maxima (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> )[2][3][4][5][6][7]
The table below consolidates experimental data for the parent heterocycle and its phenyl derivatives in polar protic solvents (Methanol/Ethanol).
| Compound | Structure | Key Structural Insight | ||
| 1,2,4-Triazole (Parent) | Unsubstituted | 205 | ~3.5 | Minimal conjugation. Absorption is nearly indistinguishable from solvent cutoffs in standard UV. |
| 3,5-Dimethyl-1,2,4-triazole | Alkyl substituted | 206-210 | ~3.6 | Alkyl groups provide inductive (+I) effect but do not extend the |
| 3,5-Diphenyl-1,2,4-triazole | 258 | 4.2-4.4 | Benchmark for conjugation. The phenyl rings at C3/C5 can achieve near-coplanarity with the triazole core, maximizing resonance. | |
| 3,5-Diphenyl-4-amino-triazole | 258 | 4.3 | The amino group at N4 does not significantly perturb the primary | |
| 4-Phenyl-1,2,4-triazole | ~220-230 * | Variable | Steric Twist Effect: Protons on the |
*Note: Exact maxima for 4-phenyl derivatives are highly solvent and substituent dependent due to the twist angle. Values often appear as shoulders or broadened bands rather than sharp peaks.
Critical Analysis: The "Twist" Phenomenon
A critical distinction for drug design is the difference between 3-phenyl and 4-phenyl substitution.
-
3-Phenyl (Coplanar): The bond between
and the phenyl ring allows for free rotation, but the lowest energy conformation is planar. This facilitates strong orbital overlap. -
4-Phenyl (Orthogonal/Twisted): When a phenyl group is attached to
, the ortho-hydrogens of the phenyl ring experience steric repulsion from the substituents (or hydrogens) at positions 3 and 5 of the triazole.-
Consequence: The phenyl ring twists out of the triazole plane (dihedral angle > 30°).
-
Spectral Result: Hypsochromic shift (Blue shift) and hypochromic effect (lower intensity) compared to the 3-phenyl isomer.
-
Experimental Protocol: Validated UV-Vis Workflow
To ensure reproducible data, specifically when distinguishing between tautomers (1H vs 4H), follow this standardized protocol.
Reagents & Equipment[8][9][10]
-
Solvent: HPLC-grade Methanol (Cutoff 205 nm) or Acetonitrile (Cutoff 190 nm). Avoid Acetone or Benzene due to high UV cutoff.
-
Concentration: Prepare a stock of
, dilute to for scanning. -
Cuvette: Quartz (1 cm path length). Do not use plastic or glass for
nm.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for acquiring research-grade UV-Vis spectra of triazole derivatives.
Protocol Notes on pH Sensitivity
1,2,4-Triazoles are amphoteric (pKa ~10 for deprotonation, pKa ~2.5 for protonation).
-
Acidic Media: Protonation occurs at
, typically causing a slight blue shift. -
Basic Media: Deprotonation forms the triazolate anion, which often extends conjugation and causes a red shift.
-
Recommendation: For standard characterization, use neutral methanol. If solubility is an issue, use 0.1 M HCl/MeOH, but note the salt formation in the report.
References
-
Palmer, M. H., et al. (2012). "The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption." Journal of Chemical Physics. Link
-
Karegoudar, P., et al. (2008). "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents." Letters in Drug Design & Discovery. Link
-
Holam, J., & Straub, A. (1980). "Ultraviolet spectroscopy of 1,2,4-triazoles." International Journal of Science and Research (Review cited). Link
-
Dolzhenko, A. V., et al. (2010). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." Royal Society of Chemistry Advances. Link
-
PubChem. (2025). "3,5-Diphenyl-1H-1,2,4-triazole Compound Summary." National Library of Medicine. Link
Sources
HPLC retention time reference for (3-phenyl-1H-1,2,4-triazol-5-yl)methanol
An In-Depth Technical Guide to Establishing a Reference Retention Time for (3-phenyl-1H-1,2,4-triazol-5-yl)methanol using HPLC
This guide provides a comprehensive framework for determining and verifying the High-Performance Liquid Chromatography (HPLC) retention time of this compound. In the dynamic landscape of pharmaceutical research and chemical synthesis, establishing a robust and reproducible analytical method is paramount for identity, purity, and stability assessments. As no universally standardized method for this specific analyte exists in the public domain, this document details a systematic approach to method development, presents a primary and an alternative (orthogonal) method, and explains the scientific principles underpinning these choices.
The core challenge in analyzing novel or specialized compounds like this compound lies in creating a method that is not only selective and sensitive but also resilient to minor variations in experimental conditions. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish a reliable reference standard for this compound within their own laboratory settings.
Pillar 1: The Foundational Reversed-Phase (RP-HPLC) Method
Reversed-phase chromatography is the cornerstone of modern HPLC due to its versatility and applicability to a wide range of moderately polar to non-polar analytes. Based on the structure of this compound, which contains both a non-polar phenyl group and polar triazole and methanol moieties, RP-HPLC is the logical starting point.
Rationale for Method Design
The selected method employs a C18 stationary phase, the most common reversed-phase support, which separates analytes based on their hydrophobicity. A mobile phase gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities. The inclusion of 0.1% formic acid is critical; it serves to protonate the triazole ring, suppressing silanol interactions with the stationary phase and ensuring a sharp, symmetrical peak shape. UV detection at 254 nm is chosen as both the phenyl and triazole rings are expected to possess strong chromophores at this wavelength.
Experimental Protocol: RP-HPLC Method
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared standard and monitor the chromatogram. The expected retention time should be reproducible within a narrow window (e.g., ±0.1 minutes) across multiple injections.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing and validating a primary HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Pillar 2: Orthogonal Comparison with a HILIC Method
To ensure the utmost confidence in peak identification and purity assessment, employing an orthogonal method is best practice. Orthogonal methods separate analytes using a fundamentally different mechanism, minimizing the risk of co-eluting impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RP-HPLC for polar compounds. In HILIC, a polar stationary phase is used with a high-organic, low-aqueous mobile phase, creating a water-rich layer on the particle surface into which polar analytes can partition.
Rationale for HILIC as a Comparison Method
The presence of the hydroxyl and triazole groups on this compound provides sufficient polarity for retention in HILIC mode. This method offers a different selectivity profile compared to RP-HPLC, where retention is driven by hydrophobicity. An impurity that co-elutes with the main peak in the reversed-phase method is highly unlikely to have the same retention behavior in a HILIC system.
Experimental Protocol: HILIC Method
-
System Preparation: Flush the HPLC system thoroughly with isopropanol and then equilibrate with the high-organic initial mobile phase.
-
Standard Preparation: Prepare a 50 µg/mL standard solution in 90:10 acetonitrile/water.
-
Chromatographic Conditions:
-
Column: Amide or Silica-based HILIC, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate
-
Gradient: 0% B to 40% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard. Note the retention time and compare the peak purity with the results from the RP-HPLC method.
Pillar 3: Data Comparison and Interpretation
The primary objective is to establish a reference retention time that is reproducible and can be confidently used for sample identification. The secondary objective is to use the orthogonal method to confirm the purity of the reference standard.
| Parameter | Primary Method (RP-HPLC) | Comparison Method (HILIC) | Rationale for Comparison |
| Stationary Phase | C18 (Non-polar) | Amide/Silica (Polar) | Provides fundamentally different separation mechanisms (hydrophobic vs. hydrophilic interactions). |
| Mobile Phase | High-Aqueous to High-Organic | High-Organic to High-Aqueous | Elution order of polar vs. non-polar compounds is typically reversed. |
| Target Retention Time (Rt) | 4.0 - 7.0 min | 3.0 - 6.0 min | The goal is a well-retained peak, clear of the solvent front and late-eluting components. |
| Peak Asymmetry | 0.9 - 1.3 | 0.9 - 1.4 | Ensures efficient chromatography and accurate integration. |
| Primary Utility | Routine Purity & Quantification | Confirmatory ID & Impurity Profiling | Each method serves a distinct but complementary purpose in a comprehensive analytical strategy. |
Logical Comparison of Analytical Approaches
The diagram below illustrates the relationship between the primary and orthogonal methods in a comprehensive analytical validation strategy.
Caption: Comparison of RP-HPLC and HILIC for comprehensive analysis.
Conclusion and Best Practices
The retention time of this compound is not a universal constant but a function of a specific analytical method and system. This guide provides a robust starting point with a C18-based reversed-phase method and a complementary HILIC method for orthogonal verification. By following the detailed protocols and understanding the scientific rationale, researchers can confidently establish an in-house reference retention time.
Key Takeaways:
-
Method Specificity: Always report retention time in the context of the full method (column, mobile phase, temperature, etc.).
-
System Suitability: Before analysis, perform system suitability tests (e.g., replicate injections of the standard) to ensure the HPLC system is performing correctly.
-
Orthogonal Confirmation: For high-stakes applications like drug development, confirming peak identity and purity with an orthogonal method like HILIC is essential for building a scientifically sound data package.
-
Documentation: Meticulously document all method parameters and results to ensure traceability and reproducibility.
This systematic approach, grounded in the principles of chromatographic theory, provides a reliable pathway for the analysis of this compound, enabling its accurate identification and characterization in complex matrices.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol
This guide provides a detailed protocol for the safe disposal of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the chemical's structural motifs—a phenyl group, a 1,2,4-triazole ring, and a methanol group—and data from closely related analogues.[1][2][3] The core principle of this guide is to handle the compound as a potentially hazardous substance, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Risk Mitigation
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[6]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[5]
-
Environmental Hazard: Triazole derivatives can be harmful to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be strictly avoided.[1]
Personal Protective Equipment (PPE): When handling this compound in any form (pure solid, solutions, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A laboratory coat to prevent skin contact.[2]
-
Respiratory Protection: When handling the solid compound where dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[3]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical for safe and compliant disposal.[7]
-
Solid Waste:
-
Collect un- or lightly contaminated materials such as gloves, weighing papers, and disposable labware in a designated, clearly labeled hazardous waste container.[8]
-
Pure excess this compound should be collected in a separate, sealed, and clearly labeled container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid waste container.[1]
-
Crucially, do not mix this waste stream with other chemical wastes unless compatibility has been verified. Incompatible chemicals should never be mixed.[7] For instance, avoid mixing with strong oxidizing agents.[9]
-
Chlorinated and non-chlorinated solvent wastes must always be kept separate.[10]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name—"this compound"—and any other components in the waste stream.[11]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[2] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and then place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The primary and required method for the disposal of this compound and its containers is through a licensed hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
The following table summarizes the disposal procedures for different forms of waste:
| Waste Form | Container Type | Disposal Procedure |
| Solid Compound | Sealable, chemical-resistant container. | - Collect in a clearly labeled hazardous waste container. - Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[11] - Arrange for pickup by your institution's licensed hazardous waste disposal service.[1] |
| Liquid Solutions | Sealable, chemical-resistant bottle or carboy. | - Collect in a clearly labeled liquid hazardous waste container.[1] - Ensure the container is compatible with the solvent used. - Do not overfill the container; leave at least one inch of headroom for expansion.[11] - Store in a designated SAA, ensuring segregation from incompatible waste streams.[11] - Arrange for pickup through your institution's EHS department.[12] |
| Contaminated Labware | Lined hazardous waste box or pail. | - Collect in a designated container for solid hazardous waste. - Ensure no free liquids are present.[8] - Label the container with all chemical contaminants. - Arrange for pickup by your institution's licensed hazardous waste disposal service. |
| Empty Original Containers | Original container with cap. | - Empty containers that once held this chemical must be disposed of as hazardous waste unless properly decontaminated.[13] - Leave the cap on the empty bottle and arrange for collection by your institution's chemical waste service.[8] |
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
References
- Prudent Disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Benchchem.
- Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. Benchchem.
- Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole). Benchchem.
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol, ≥95%, Thermo Scientific. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Laboratory Waste Management Guidelines. Old Dominion University.
- Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM.
- Laboratory Waste Disposal Handbook. University of Essex.
- NIH Waste Disposal Guide 2022. National Institutes of Health.
- SAFETY DATA SHEET. TCI Chemicals.
-
(1-Methyl-1H-[1][2][13]triazol-5-yl)methanol. Chem-Impex. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. essex.ac.uk [essex.ac.uk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. odu.edu [odu.edu]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling (3-phenyl-1H-1,2,4-triazol-5-yl)methanol
Executive Safety Summary
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 31803-04-0 ) is a functionalized heterocyclic building block frequently used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] As a 1,2,4-triazole derivative, it possesses specific nitrogen-rich reactivity and pharmacological potential that necessitates rigorous handling protocols.
While often classified as a research chemical with "Warning" level hazards, its structural similarity to other triazole antifungals and aromatase inhibitors warrants a Precautionary Principle approach. Users must treat this compound as a potential reproductive toxin and severe eye irritant until specific toxicological data proves otherwise.
Critical Hazards at a Glance
| Hazard Class | GHS Signal | H-Code | Description |
| Skin Irritation | WARNING | H315 | Causes skin irritation. |
| Eye Irritation | WARNING | H319 | Causes serious eye irritation.[4] |
| STOT - SE | WARNING | H335 | May cause respiratory irritation. |
| Repro. Tox. | Suspected | H361d | Suspected of damaging the unborn child (Class-based inference). |
Personal Protective Equipment (PPE) Strategy
The following PPE matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for this solid intermediate.
Hand Protection Strategy
Rationale: Triazoles are organic-soluble. Latex gloves offer poor resistance to the organic solvents (e.g., DMSO, Methanol) used to solubilize this compound.
-
Primary Barrier: Nitrile Rubber (0.11 mm thickness minimum).
-
Breakthrough Time: >480 minutes (for solid handling).
-
-
Secondary Barrier (Solubilized State): If dissolved in DMSO or DMF , use Double Nitrile or Laminate (Silver Shield) gloves. DMSO permeation can carry the dissolved toxicant through standard nitrile gloves.
-
Protocol: Change gloves immediately upon splash contact or every 2 hours of continuous handling.
Respiratory & Body Protection
-
Respiratory:
-
Solid State: Handling <500 mg can be done in a certified chemical fume hood without a respirator.
-
Dust Generation Risk: If handling >1 g or outside a hood, use a P95/P100 Particulate Respirator (NIOSH-approved) or FFP3 (EN 149).
-
-
Body:
-
Standard cotton lab coat (buttoned).
-
Long pants (no exposed ankles).
-
Closed-toe chemically resistant shoes.
-
-
Eye:
-
Chemical Safety Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration or solvent splash.
-
Operational Handling Protocols
Physical Properties & Solubilization
Understanding the physicochemical nature of CAS 31803-04-0 is vital for safe processing.
| Property | Value / Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | Risk of electrostatic dust generation. |
| Color | White to Off-White | Visual contamination check is easy. |
| Mol. Weight | 175.19 g/mol | N/A |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility . Do not attempt aqueous wash-down for spills. |
| Melting Point | ~175-192°C (varies by purity) | Stable at room temp; avoid high-heat open transfer. |
Safe Weighing & Transfer Workflow
The following diagram outlines the decision logic for handling this compound to minimize exposure.
Figure 1: Operational decision matrix for weighing and solubilizing this compound.
Reaction Setup & Engineering Controls
-
Ventilation: Always operate within a fume hood. The triazole ring is stable, but thermal decomposition (e.g., during rotary evaporation of high-boiling solvents) can release nitrogen oxides (NOx) and cyanide traces.
-
Incompatibility:
-
Strong Oxidizers: Incompatible. Risk of exothermic reaction.
-
Acids: Triazoles are weak bases; they will protonate in strong acid, changing solubility.
-
-
Glassware: Use borosilicate glass. Inspect for micro-fractures before heating, as triazole synthesis intermediates often require reflux.
Emergency Response & Disposal
Spill Cleanup Procedure
Do NOT use water as the primary cleanup agent, as the compound is poorly soluble and will spread.
-
Evacuate & Ventilate: If >5g is spilled outside a hood, evacuate the immediate area.
-
PPE Up: Don double nitrile gloves, goggles, and a P95 respirator.
-
Containment:
-
Solid Spill: Cover with a wet paper towel (dampened with Ethanol or Acetone , NOT water) to prevent dust dispersal. Scoop into a wide-mouth jar.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (rare, but good practice).
-
-
Decontamination: Wipe the surface with a 10% bleach solution followed by an ethanol rinse to degrade trace residues.
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic Solid." Label clearly with CAS 31803-04-0.[1][3][5]
-
Liquid Waste: Segregate into "Organic Solvent Waste (Halogen-free)" unless dissolved in DCM/Chloroform.
-
Drain Disposal: STRICTLY PROHIBITED . Triazoles are persistent in aquatic environments and can inhibit aquatic fungal ecosystems.
References
-
Sigma-Aldrich . This compound Product Specification & Safety Data. Retrieved from
-
PubChem . Compound Summary: 1,2,4-Triazole derivatives and general toxicity profiles. National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA) . Registration Dossier: 1,2,4-Triazole (Parent Compound) - Reproductive Toxicity Classification. Retrieved from
-
Accela ChemBio . Product MSDS for CAS 31803-04-0. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
